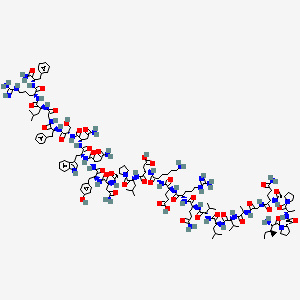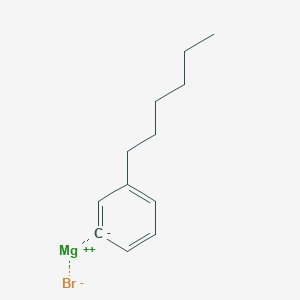
Magnesium;hexylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;hexylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a hexylbenzene group and a bromide ion. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;hexylbenzene;bromide can be synthesized through the reaction of hexylbenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows:
C6H5C6H13Br+Mg→C6H5C6H13MgBr
This reaction requires an inert atmosphere, usually provided by nitrogen or argon gas, to prevent the magnesium from reacting with moisture or oxygen in the air.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;hexylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halide ions in organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: While not typically involved in oxidation-reduction reactions, it can participate in such processes under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acid Workup: After the initial reaction, an acid workup (e.g., HCl) is often required to neutralize the reaction mixture and isolate the desired product.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Organomagnesium Compounds: From substitution reactions with halides.
Aplicaciones Científicas De Investigación
Magnesium;hexylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Magnesium;hexylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
- Hexylbenzene
Uniqueness
Magnesium;hexylbenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the properties of hexylbenzene. This combination allows it to participate in a broader range of reactions compared to simpler organomagnesium compounds.
Propiedades
Fórmula molecular |
C12H17BrMg |
|---|---|
Peso molecular |
265.47 g/mol |
Nombre IUPAC |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XBLYPRRYBUJOKP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


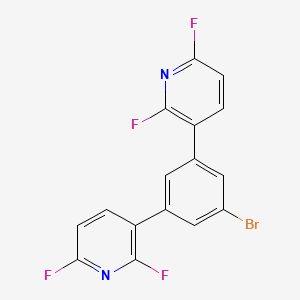
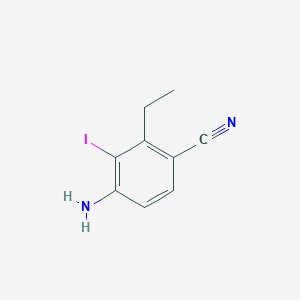
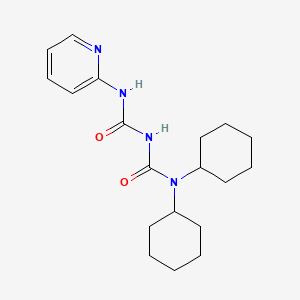
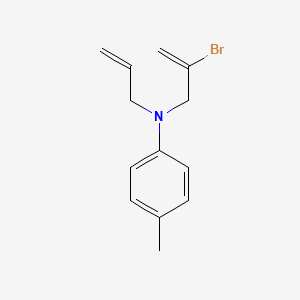
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
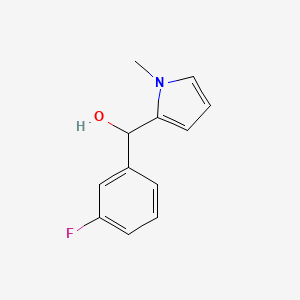
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

